

1,3-Dimethyl-1H-indazol-6-amine chemical classification and ontology

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-6-amine

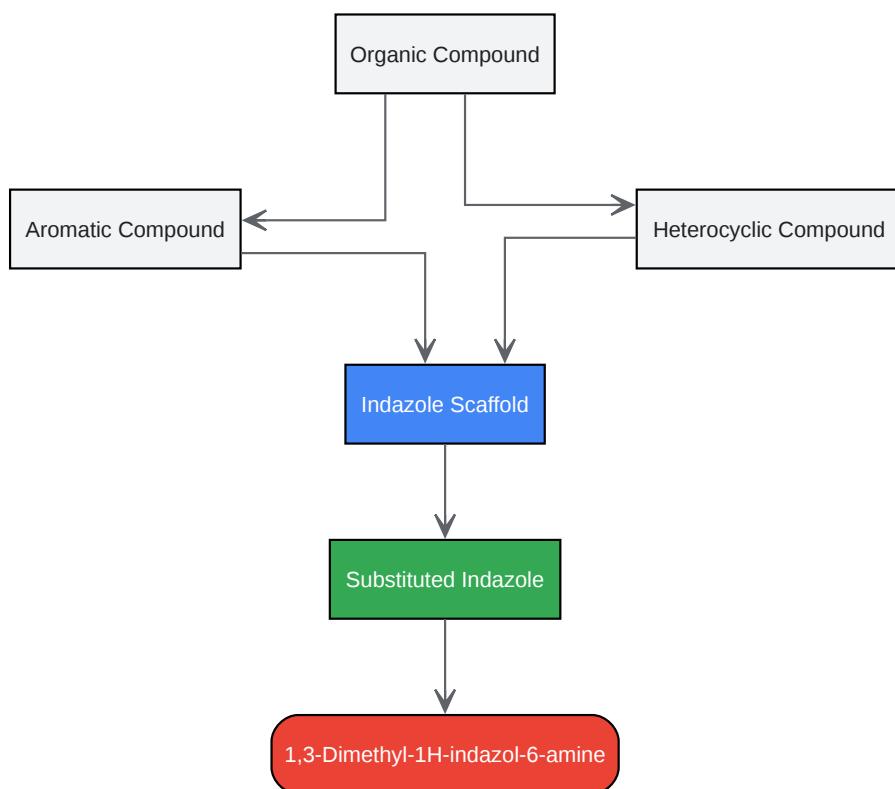
Cat. No.: B104803

[Get Quote](#)

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

Abstract

This technical guide provides a comprehensive overview of the chemical classification, ontology, and physicochemical properties of **1,3-Dimethyl-1H-indazol-6-amine** (CAS No: 221681-92-1). It details the compound's structural hierarchy and its significant role as a key intermediate and known impurity in the synthesis of the multi-kinase inhibitor, Pazopanib.^[1] This document includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and visual diagrams generated using Graphviz to illustrate its chemical classification and synthetic lineage. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.


Chemical Classification and Ontology

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic amine.^[2] Its core structure is the bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. The molecule is specifically substituted with two methyl groups at the N1 and C3 positions and an amine group at the C6 position.

Ontologically, this compound is primarily recognized in two contexts:

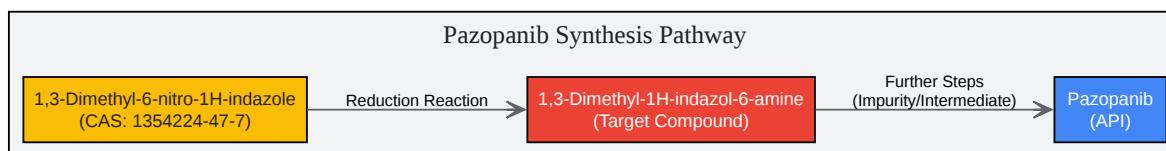
- Pharmaceutical Intermediate: It serves as a building block or reagent in the synthesis of more complex molecules, such as glycinamide derivatives.[1]
- Process Impurity: It is a known impurity generated during the synthesis of Pazopanib, an oral angiogenesis inhibitor.[1] Its presence and synthesis are therefore of significant interest in the process development and quality control of Pazopanib.

The following diagram illustrates the hierarchical classification of **1,3-Dimethyl-1H-indazol-6-amine**.

[Click to download full resolution via product page](#)

Caption: Hierarchical chemical classification of **1,3-Dimethyl-1H-indazol-6-amine**.

Physicochemical Properties


The fundamental chemical and physical properties of **1,3-Dimethyl-1H-indazol-6-amine** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	221681-92-1	PubChem[3], Capot Chemical[4]
Molecular Formula	C ₉ H ₁₁ N ₃	PubChem[3], Capot Chemical[4]
Molecular Weight	161.20 g/mol	PubChem[3], Capot Chemical[4]
IUPAC Name	1,3-dimethylindazol-6-amine	PubChem[3]
InChIKey	VGABHBLCCIOEOZ-UHFFFAOYSA-N	PubChem[3]
Canonical SMILES	CC1=NN(C2=C1C=C(C=C2)N)C	LGC Standards[5]
Appearance	Crystalline Solid (Orthorhombic)	ResearchGate[6]
Storage Temperature	-20°C	United States Biological[1]

Role in Pharmaceutical Synthesis

The primary context for **1,3-Dimethyl-1H-indazol-6-amine** in drug development is its role as a synthetic precursor and impurity in the manufacturing of Pazopanib. The typical synthetic route involves the reduction of its nitro-precursor, 1,3-Dimethyl-6-nitro-1H-indazole.

The diagram below illustrates the synthetic relationship between the precursor, the amine intermediate, and the final active pharmaceutical ingredient (API), Pazopanib.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway showing the role of **1,3-Dimethyl-1H-indazol-6-amine**.

Biological Activity Context

While specific quantitative bioactivity data for **1,3-Dimethyl-1H-indazol-6-amine** is not extensively reported in public literature, the parent indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry.^[7] Derivatives of indazole exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects.^[7] The interest in this specific amine is primarily driven by its role in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor that targets VEGFR and PDGFR.^[1]

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

The synthesis of the title compound is typically achieved through the reduction of the corresponding nitro-indazole precursor. The following is a representative experimental protocol adapted from literature descriptions of similar transformations.^[6]

Objective: To synthesize **1,3-Dimethyl-1H-indazol-6-amine** from 1,3-Dimethyl-6-nitro-1H-indazole.

Materials:

- 1,3-Dimethyl-6-nitro-1H-indazole (Starting Material)^[8]
- Reducing agent (e.g., Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or catalytic hydrogenation with Pd/C)
- Solvent (e.g., Ethanol, Ethyl acetate)

- Acid (e.g., Concentrated Hydrochloric Acid, if using SnCl_2)
- Base (e.g., Sodium hydroxide or Sodium bicarbonate solution for neutralization)
- Silica gel for column chromatography

Procedure (Example using SnCl_2 Reduction):

- Dissolution: Dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
- Addition of Reducing Agent: Add Tin(II) chloride dihydrate (approx. 5 eq) to the solution.
- Acidification & Reflux: Carefully add concentrated hydrochloric acid and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.
- Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **1,3-Dimethyl-1H-indazol-6-amine** by silica gel column chromatography to yield the final product.^[6]
- Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC. The molecular skeleton is noted to be almost planar.^{[6][9]}

Safety and Handling

According to its GHS classification, **1,3-Dimethyl-1H-indazol-6-amine** is considered hazardous.^[3]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

1,3-Dimethyl-1H-indazol-6-amine is a structurally important substituted indazole with a defined role in pharmaceutical manufacturing. Its classification as a heterocyclic aromatic amine and its ontological significance as a key intermediate and process impurity in the synthesis of Pazopanib underscore its relevance to medicinal and process chemists. The information provided in this guide, including its physicochemical properties and a detailed synthetic protocol, serves as a valuable technical resource for professionals engaged in research and development within the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. 1,3-dimethyl-1H-indazol-6-amine | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1,3-Dimethyl-1H-indazol-6-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-Dimethyl-1H-indazol-6-amine chemical classification and ontology]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104803#1-3-dimethyl-1h-indazol-6-amine-chemical-classification-and-ontology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com